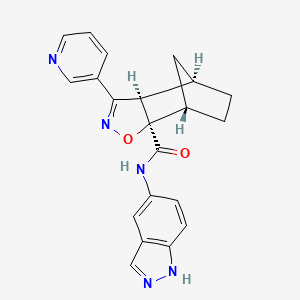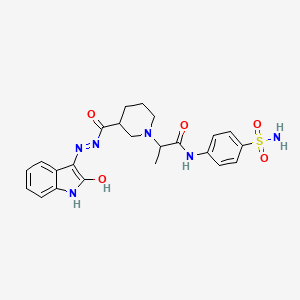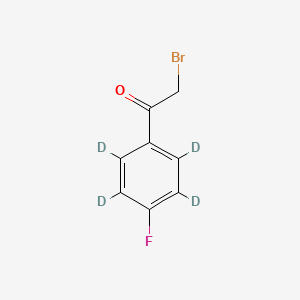
Ethyl cinnamate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl cinnamate-d4 is a deuterated derivative of ethyl cinnamate, an ester formed from cinnamic acid and ethanol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl cinnamate-d4 can be synthesized through the esterification of deuterated cinnamic acid (cinnamic acid-d4) with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
化学反应分析
Types of Reactions: Ethyl cinnamate-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to cinnamic acid-d4 using oxidizing agents like potassium permanganate.
Reduction: Reduction to ethyl hydrocinnamate-d4 using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions where the phenyl ring undergoes substitution with halogens like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Cinnamic acid-d4.
Reduction: Ethyl hydrocinnamate-d4.
Substitution: Halogenated this compound derivatives.
科学研究应用
Ethyl cinnamate-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of cinnamate derivatives in biological systems.
Industry: Utilized in the synthesis of biobased functional materials and polymers with unique properties.
作用机制
The mechanism of action of ethyl cinnamate-d4 involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: this compound interacts with the cell membrane of microorganisms, disrupting their integrity and leading to cell death.
Antifungal Activity: The compound binds to ergosterol in the fungal cell membrane, causing increased membrane permeability and cell lysis.
相似化合物的比较
Ethyl cinnamate-d4 can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Butyl cinnamate-d4: Contains a butyl ester group, leading to different physical and chemical properties.
Cinnamic acid-d4: The parent acid form of this compound, used in similar applications but with different reactivity.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Its ester group also imparts specific reactivity and solubility properties that differentiate it from other cinnamate derivatives .
属性
分子式 |
C8H6BrFO |
|---|---|
分子量 |
221.06 g/mol |
IUPAC 名称 |
2-bromo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |
InChI 键 |
ZJFWCELATJMDNO-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CBr)[2H])[2H])F)[2H] |
规范 SMILES |
C1=CC(=CC=C1C(=O)CBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


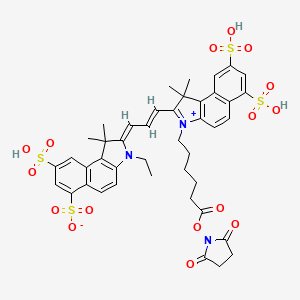
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)
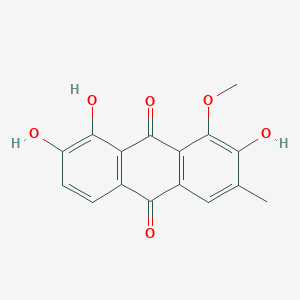
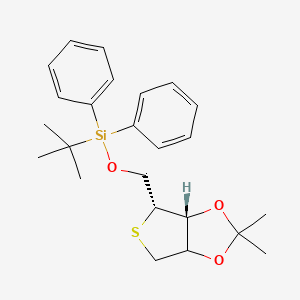

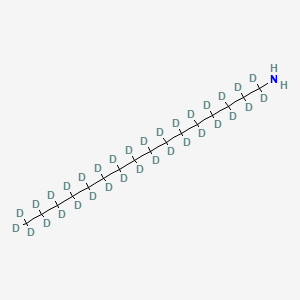
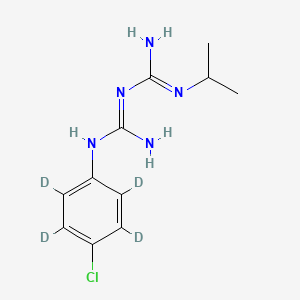
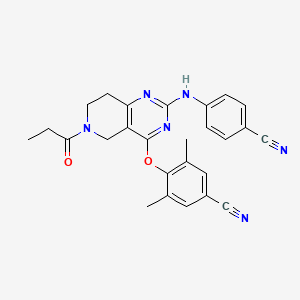
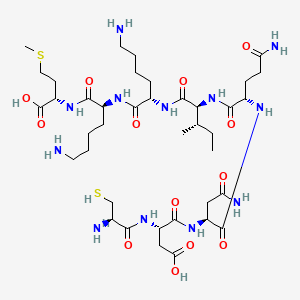
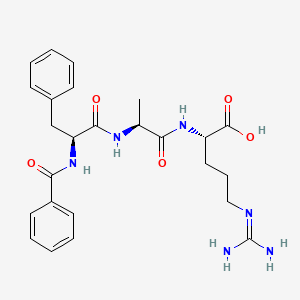
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
